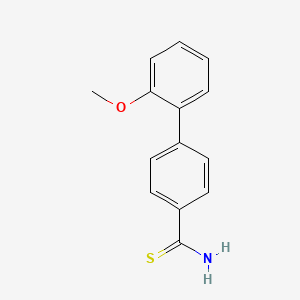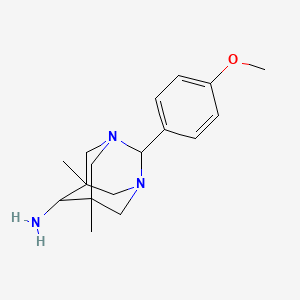
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated in detail. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Fragrant Substances
The compound (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine and its derivatives have been explored in the synthesis of fragrant substances. For example, Kuznetsov et al. (2015) and Kuznetsov et al. (2014) described the condensation of hexamethylenetetramine with various ketones to synthesize new diazaadamantanones, compounds known for their fragrant properties. These substances were further modified to obtain derivatives with different fragrant characteristics (Kuznetsov, Alasadi, & Serova, 2015) (Kuznetsov, Alasadi, Senan, & Serova, 2014).
Applications in Polymer Chemistry
The synthesis and application of this compound extend to the field of polymer chemistry. For example, Kurata, Pu, & Nishide (2007) discussed the preparation of a poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] polymer, highlighting its solubility, redox properties, and potential use in high-spin organic polymers (Kurata, Pu, & Nishide, 2007).
Antitumor and Antimicrobial Applications
The compound has also been investigated for its potential in medical applications. Arutyunyan et al. (1996) synthesized new spirocyclic derivatives of 1,3-diazaadamantane, examining their antitumor properties (Arutyunyan, Chachoyan, Agadzhanyan, & Garibdzhanyan, 1996). Additionally, Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of similar compounds (Georgiadis, 1976).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-16-8-19-10-17(2,15(16)18)11-20(9-16)14(19)12-4-6-13(21-3)7-5-12/h4-7,14-15H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIFDJNHYVOVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)


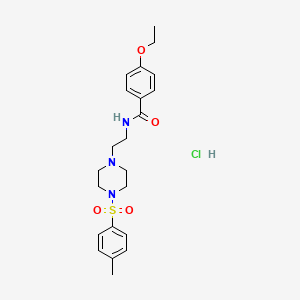
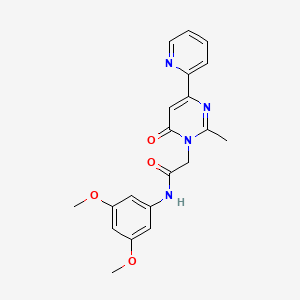
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

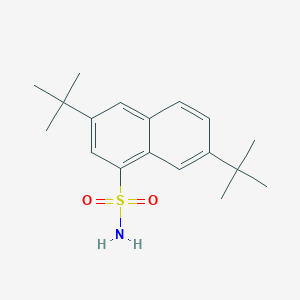
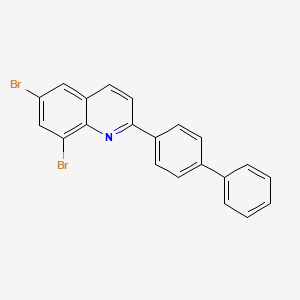
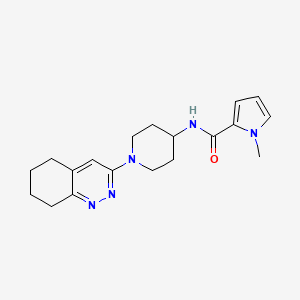
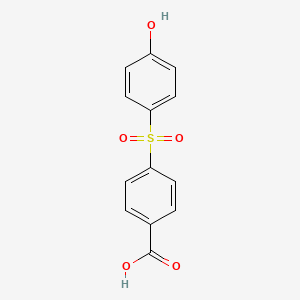
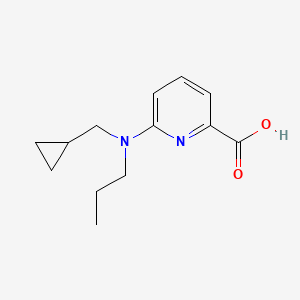
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)
